molecular formula C8H15NO3 B6168499 N-methoxy-N-methyloxane-2-carboxamide CAS No. 1341300-39-7

N-methoxy-N-methyloxane-2-carboxamide

Cat. No.: B6168499
CAS No.: 1341300-39-7
M. Wt: 173.2
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Description

N-Methoxy-N-methyloxane-2-carboxamide (IUPAC name: N-methoxy-N-methyltetrahydro-2H-pyran-2-carboxamide) is a synthetic organic compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . Its structure features a six-membered oxane (tetrahydropyran) ring, a methoxy group (–OCH₃), and a methyl-substituted carboxamide group (–N(CH₃)C(O)OCH₃).

Properties

CAS No.

1341300-39-7

Molecular Formula

C8H15NO3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyloxane-2-carboxamide typically involves the reaction of N-methoxy-N-methylamine with oxane-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyloxane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-methoxy-N-methyloxane-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyloxane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Ring Systems

(a) N-Methoxy-N-Methyloxolane-2-Carboxamide
  • Structure : Replaces the oxane ring with a five-membered oxolane (tetrahydrofuran) ring.
  • Impact : The smaller ring increases ring strain, altering reactivity and binding affinity. Reduced steric hindrance may enhance interaction with planar biological targets .
  • Applications : Less studied but hypothesized to have similar bioactivity profiles.
(b) N-Methoxy-N-Methylnaphthalene-2-Carboxamide
  • Structure : Features a naphthalene aromatic system instead of the oxane ring.
  • Impact : The planar aromatic system enhances π-π stacking interactions, improving binding to hydrophobic enzyme pockets. However, reduced solubility compared to the oxane derivative limits in vivo applications .

Substituent Effects on Bioactivity

(a) N-Ethoxy-2-Methoxynaphthalene-1-Carboxamide
  • Structure : Ethoxy group replaces the methyl group on the carboxamide.
  • Impact : Increased hydrophobicity and electron-donating capacity from the ethoxy group enhance binding to cytochrome P450 enzymes. Demonstrates superior antioxidant activity compared to the oxane derivative .
(b) N-Acetyl-7-Methoxy-2-Phenyliminochromene-3-Carboxamide
  • Structure: Chromene backbone with acetyl and phenylimino substituents.
  • Impact : Extended conjugation improves UV absorption properties, making it suitable for photodynamic therapy. The acetyl group enhances metabolic stability .

Functional Group Modifications

(a) N-Methoxy-N-Methylpent-2-Enamide
  • Structure : Linear pent-2-enamide chain instead of the oxane ring.
  • Impact : The unsaturated bond increases electrophilicity, favoring nucleophilic addition reactions. Demonstrates higher reactivity in Michael addition reactions but lower thermal stability .
(b) N-[2-(1-Benzofuran-2-yl)-2-Methoxyethyl]Oxane-4-Carboxamide
  • Structure : Benzofuran substituent on the oxane ring.
  • Impact : The benzofuran group introduces fluorescence properties, enabling its use as a probe in cellular imaging. Shows enhanced antibacterial activity compared to the parent compound .

Table 1: Comparative Bioactivity Profiles

Compound Biological Activity Mechanism/Application Reference
N-Methoxy-N-methyloxane-2-carboxamide COX-2 inhibition Binds to COX-2 active site; anti-inflammatory
N-Methoxy-N-methylnaphthalene-2-carboxamide Anticancer (DNA intercalation) Disrupts topoisomerase II activity
N-Ethoxy-2-methoxynaphthalene-1-carboxamide Antioxidant Scavenges ROS via methoxy group
N-Acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide Photodynamic therapy Generates singlet oxygen under UV

Mechanistic and Functional Insights

  • Ring System Influence : Oxane derivatives exhibit balanced solubility and rigidity, ideal for enzyme inhibition. Aromatic analogs (e.g., naphthalene) prioritize target affinity over pharmacokinetics .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) enhance antioxidant and anti-inflammatory activity, while bulky groups (e.g., benzofuran) improve probe functionality .
  • Thermodynamic Stability : Oxane and oxolane derivatives exhibit higher thermal stability (>200°C) compared to linear enamide analogs .

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